Methyl 2-(3-(2-octanoylhydrazono)-2-oxoindolin-1-yl)acetate

Description

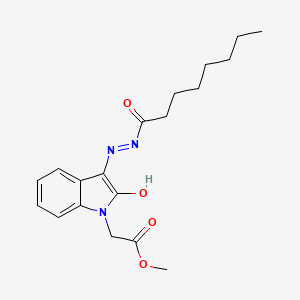

Methyl 2-(3-(2-octanoylhydrazono)-2-oxoindolin-1-yl)acetate (CAS: 624726-18-7) is a synthetic oxindole derivative characterized by a hydrazone-linked octanoyl group at the 3-position of the indolin-2-one core and an acetate ester at the 1-position.

Properties

CAS No. |

624726-18-7 |

|---|---|

Molecular Formula |

C19H25N3O4 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

methyl 2-[2-hydroxy-3-(octanoyldiazenyl)indol-1-yl]acetate |

InChI |

InChI=1S/C19H25N3O4/c1-3-4-5-6-7-12-16(23)20-21-18-14-10-8-9-11-15(14)22(19(18)25)13-17(24)26-2/h8-11,25H,3-7,12-13H2,1-2H3 |

InChI Key |

SNKTYAJPLKGFDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)N=NC1=C(N(C2=CC=CC=C21)CC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of SALOR-INT L365289-1EA involves several steps. One common synthetic route includes the reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . The reaction conditions typically involve the use of solvents such as ethanol, ethers, and chloroform, and the reactions are carried out under inert gas conditions (e.g., nitrogen or argon) at temperatures ranging from 2 to 8°C .

Chemical Reactions Analysis

SALOR-INT L365289-1EA undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Scientific Research Applications

SALOR-INT L365289-1EA has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.

Medicine: SALOR-INT L365289-1EA is investigated for its potential therapeutic properties, including its role as an anti-inflammatory and anticancer agent.

Industry: The compound is used in the production of specialty chemicals and as a component in the formulation of certain industrial products

Mechanism of Action

The mechanism of action of SALOR-INT L365289-1EA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Hydrazone-Linked Oxindoles

The structural uniqueness of Methyl 2-(3-(2-octanoylhydrazono)-2-oxoindolin-1-yl)acetate lies in its octanoyl hydrazone substituent. Comparisons with similar compounds highlight how substituent modifications impact physicochemical and biological properties:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN) stabilize the hydrazone linkage and oxindole core, altering reactivity in cycloaddition or Michael addition reactions .

- Hydrogen Bonding : Hydroxybenzoyl derivatives exhibit stronger intermolecular interactions, which may enhance crystallinity or binding to biological targets .

Physicochemical Properties

- Solubility: The octanoyl group reduces water solubility compared to hydroxy or amino-substituted analogs (e.g., compound 2 in ), necessitating formulation strategies for in vivo studies .

- Thermal Stability: Derivatives like 3j () exhibit melting points around 180–182°C, suggesting that bulkier substituents (e.g., octanoyl) may lower melting points due to reduced crystallinity .

Biological Activity

Methyl 2-(3-(2-octanoylhydrazono)-2-oxoindolin-1-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique hydrazone linkage and an indole derivative structure. The compound can be represented by the following molecular formula:

This structure contributes to its biological profile, influencing its interactions with various biological targets.

Biological Activity Overview

Antimicrobial Activity : The compound has shown promising antimicrobial properties. In studies assessing the Minimum Inhibitory Concentration (MIC), it demonstrated efficacy against various bacterial strains. For instance, a related compound with a similar structure was reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

DNA Binding and Cleavage : Research indicates that derivatives of the oxoindole framework exhibit strong binding affinity to calf thymus DNA (CT-DNA). This interaction is primarily electrostatic, leading to DNA cleavage without the need for external agents. Such properties are crucial for therapeutic applications in cancer treatment, where DNA targeting is a common strategy .

Antioxidant Properties : Some studies have highlighted the antioxidant potential of compounds within this chemical class. The ability to scavenge free radicals can be attributed to the presence of functional groups that facilitate electron donation, thereby neutralizing reactive species .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial activity of methyl derivatives similar to our compound. The research found that these compounds inhibited bacterial growth effectively, with MIC values comparable to standard antibiotics .

- DNA Interaction Studies : Another significant study utilized molecular docking simulations to elucidate the binding modes of related compounds with DNA. The findings suggested that these compounds could serve as potential leads for developing new chemotherapeutic agents due to their ability to induce DNA strand breaks .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.